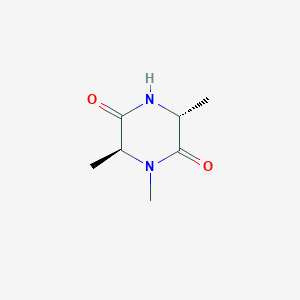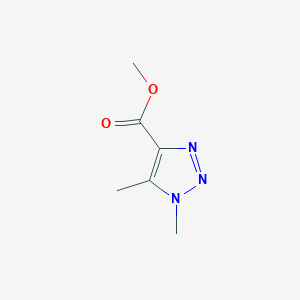
N-Metil-4-(1-metil-1H-pirazol-3-il)bencilamina
Descripción general
Descripción
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is a chemical compound that belongs to the class of organic compounds known as benzylamines. These are organic compounds containing a benzylamine moiety, a benzene ring attached to an amine group. This section will explore the synthesis, molecular structure analysis, chemical reactions, and properties of this compound.
Synthesis Analysis
The synthesis of compounds related to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine often involves multi-step reactions, starting from basic benzylamine derivatives. For instance, pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which share a similar core structure, are synthesized from related benzylamine derivatives through reactions with active methylene compounds (Abdelhamid et al., 2007). These syntheses involve elucidation through elemental analysis and spectral data.
Molecular Structure Analysis
The molecular structure of benzylamine derivatives, including those similar to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, often features complex hydrogen bonding and crystalline forms. For example, the study of hydrogen-bonded chains and sheets in related compounds provides insights into their solid-state structure and potential interactions (Portilla et al., 2007).
Chemical Reactions and Properties
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine and its derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, the catalytic activities of copper (II) complexes with similar ligands show the significance of ligand structure in controlling complex formation and reactivity (Bouabdallah et al., 2007).
Physical Properties Analysis
The physical properties of compounds like N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine can be inferred from related chemical studies. For instance, the synthesis and characterization of similar pyrazole derivatives involve detailed analysis using techniques like FT-IR, NMR, and X-ray crystallography, revealing information about their physical state and stability (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, can be deduced from the synthesis and reaction mechanisms of related compounds. Studies on tripodal ligands similar to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine reveal insights into their reactivity, particularly in oxidation reactions and complex formation with metals (Bouabdallah et al., 2007).
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
Los pirazoles tienen una amplia gama de aplicaciones en química medicinal y descubrimiento de fármacos . Se utilizan como andamios en la síntesis de productos químicos bioactivos . Una serie de fármacos de uso común que incorporan el anillo de pirazol son agentes antiinflamatorios, analgésicos, vasodilatadores y antidepresivos .
Agroquímica
En el campo de la agroquímica, los pirazoles se utilizan debido a su amplia gama de actividades biológicas . Se utilizan en el desarrollo de nuevos pesticidas y herbicidas .
Química de Coordinación
Los pirazoles se utilizan en química de coordinación debido a su capacidad de formar complejos con varios metales . Estos complejos tienen una amplia gama de aplicaciones, incluida la catálisis y la ciencia de los materiales .
Química Organometálica
En química organometálica, los pirazoles se utilizan como ligandos para formar compuestos organometálicos . Estos compuestos tienen aplicaciones en varios campos, incluida la catálisis, la ciencia de los materiales y la química medicinal .
Actividad antioxidante
Algunos derivados de pirazol han mostrado una buena actividad de eliminación de radicales, lo que los convierte en antioxidantes potenciales . <a data
Direcciones Futuras
The future directions for the research and development of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” are promising. For instance, it has been suggested that pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, the compound is available for purchase for proteomics research applications .
Mecanismo De Acción
Target of Action
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, also known as N-Methyl-1-(4-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine, is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania and PlasmodiumIt is known that pyrazole derivatives have a wide range of biological activities .
Pharmacokinetics
It is known that the compound is used in laboratory settings
Result of Action
The compound displays superior antipromastigote activity . Specifically, compound 13 was found to be 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use the compound only outdoors or in a well-ventilated area . Incompatible materials, such as strong oxidizing agents and strong acids, should be avoided .
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives are known to exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities
Cellular Effects
Given the broad range of activities exhibited by pyrazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCGPKUAXCMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NN(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640193 | |
| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179873-47-3 | |
| Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



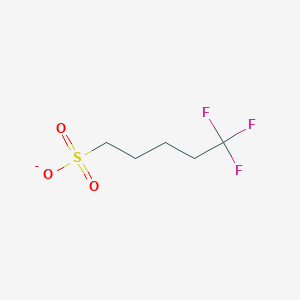
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)


![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
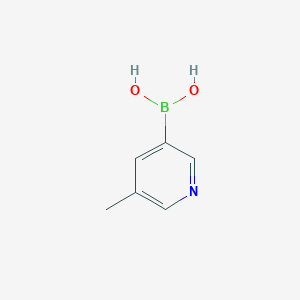
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)


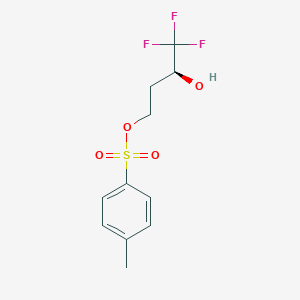
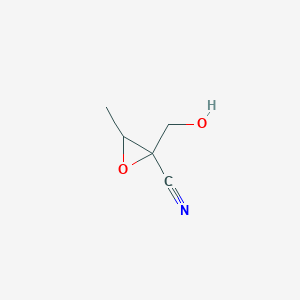
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)
